Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-
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Overview
Description
Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- is a chemical compound with the molecular formula C10H14BrN4O5P. It is known for its unique structure, which includes a brominated purine moiety and a phosphonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- typically involves multiple steps, starting with the bromination of a purine derivativeThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the purine moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonic acid derivatives, while substitution reactions can produce a variety of substituted purine compounds .
Scientific Research Applications
Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including viral infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- involves its interaction with specific molecular targets and pathways. For example, in antiviral research, the compound may inhibit viral replication by targeting viral enzymes or interfering with viral DNA synthesis. In cancer research, it may induce apoptosis or inhibit cell proliferation by modulating signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonic acid derivatives and brominated purine compounds. Examples include:
- Phosphonic acid, [[2-(6-amino-9H-purin-9-yl)ethoxy]methyl]-
- Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)ethoxy]methyl]-
- Phosphonic acid, [[2-(6-amino-8-bromo-9H-purin-9-yl)ethoxy]methyl]-
Uniqueness
Phosphonic acid, [[2-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- is unique due to its specific combination of a brominated purine moiety and a phosphonic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
643028-67-5 |
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Molecular Formula |
C10H14BrN4O5P |
Molecular Weight |
381.12 g/mol |
IUPAC Name |
[2-(6-bromopurin-9-yl)-4-hydroxybutoxy]methylphosphonic acid |
InChI |
InChI=1S/C10H14BrN4O5P/c11-9-8-10(13-4-12-9)15(5-14-8)7(1-2-16)3-20-6-21(17,18)19/h4-5,7,16H,1-3,6H2,(H2,17,18,19) |
InChI Key |
DGWAEDMEWRZQNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=N1)Br)N=CN2C(CCO)COCP(=O)(O)O |
Origin of Product |
United States |
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